molecular formula C17H17N5O2 B2754630 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(m-tolyl)acetamide CAS No. 1421493-76-6

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(m-tolyl)acetamide

Cat. No.: B2754630
CAS No.: 1421493-76-6
M. Wt: 323.356
InChI Key: LJYAGXWNELCLAT-UHFFFAOYSA-N
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Description

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a pyrazole moiety and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a condensation reaction between an appropriate β-diketone and a guanidine derivative.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Attachment of the Acetamide Group: The final step involves the reaction of the intermediate compound with m-toluidine and acetic anhydride under reflux conditions to form the acetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. Catalysts and solvents are optimized to enhance the efficiency and selectivity of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Chemistry:

  • Used as a precursor in the synthesis of more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry for the formation of metal complexes.

Biology and Medicine:

  • Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes.
  • Studied for its antimicrobial properties against various bacterial strains.

Industry:

  • Utilized in the development of novel agrochemicals.
  • Employed in the synthesis of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. The pyrazole and pyrimidine rings facilitate binding to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

    2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide: Similar structure but with a phenyl group instead of an m-tolyl group.

    2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(p-tolyl)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.

Uniqueness:

  • The presence of the m-tolyl group in 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(m-tolyl)acetamide provides unique steric and electronic properties, which can influence its reactivity and binding affinity in biological systems.
  • The specific arrangement of functional groups in this compound may result in distinct pharmacological profiles compared to its analogs.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12-5-3-6-14(9-12)21-16(23)11-24-17-10-15(19-13(2)20-17)22-8-4-7-18-22/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYAGXWNELCLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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